3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Overview
Description
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is an organic compound that features a cyclohexyl group and a pyrrole ring substituted with two methyl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the dna-binding activity of gata3 and other members of the gata family .
Mode of Action
It can be inferred from related compounds that it may inhibit the interaction between gata3 and sox4, significantly suppressing th2 cell differentiation, without impairing th1 cell differentiation .
Biochemical Pathways
Based on the potential inhibition of gata3 and sox4 interaction, it can be inferred that the compound may affect th2 cell differentiation pathways .
Result of Action
Based on the potential inhibition of gata3 and sox4 interaction, it can be inferred that the compound may suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .
Action Environment
General safety precautions suggest that the compound should be handled under inert gas, protected from moisture, and kept cool .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrole ring or the cyclohexyl group.
Substitution: Various substitution reactions can be performed on the pyrrole ring or the cyclohexyl group to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the cyclohexyl group.
Scientific Research Applications
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a cyclohexyl group.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a cyclohexyl group.
3-(2,5-dimethyl-1H-pyrrol-1-yl)propanehydrazide: Features a hydrazide group instead of a carboxylic acid.
Uniqueness
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a cyclohexyl group and a pyrrole ring, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
3-cyclohexyl-3-(2,5-dimethylpyrrol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-8-9-12(2)16(11)14(10-15(17)18)13-6-4-3-5-7-13/h8-9,13-14H,3-7,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSONFQSEAJPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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